molecular formula C21H21N3O4S B14934238 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14934238
M. Wt: 411.5 g/mol
InChI Key: SZAYPOWXMDPAEV-UHFFFAOYSA-N
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Description

Overview and Potential Research Applications N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetically derived organic compound featuring a pyridazinone core, a naphthalene group, and a tetrahydrothiophene dioxide acetamide side chain. Compounds with a pyridazinone scaffold are of significant interest in medicinal chemistry and drug discovery research. Specifically, molecules containing a 6-oxopyridazin-1(6H)-yl moiety have been identified as key structural elements in the development of inhibitors for biologically important targets. For instance, pyridazinone derivatives have been reported as first-in-class inhibitors that disrupt protein-protein interactions , such as those involving PRMT5 and its substrate adaptor proteins . This mechanism is a recognized therapeutic strategy in oncology research, particularly for targeting MTAP-deleted cancers . The presence of the sulfone group (1,1-dioxide) in the structure may influence the compound's physicochemical properties and receptor binding affinity, making it a valuable chemical tool for probing biological function. Research Value and Usage This compound is provided for chemical biology and early-stage pharmaceutical research. It serves as a building block or a lead compound for investigating new biological pathways and for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore its potential activity in various biochemical assays , including high-throughput screening campaigns and enzymatic inhibition studies. Its complex structure makes it a candidate for developing novel probes for targets in areas such as oncology and epigenetics . Important Notice This product is sold for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C21H21N3O4S/c1-23(16-11-12-29(27,28)14-16)21(26)13-24-20(25)10-9-19(22-24)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,16H,11-14H2,1H3

InChI Key

SZAYPOWXMDPAEV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the naphthalene and pyridazinone groups through various organic reactions. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties can be explored for developing new drugs or treatments for various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (IR/NMR) Reference
Target Compound C₁₈H₂₁N₃O₅S 391.44 Naphthalen-1-yl, sulfone, N-methyl SMILES: COC1=CC=CC(C2=NN(CC(=O)N(C)C3CCS(=O)(=O)C3)...
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) C₂₁H₁₈ClN₄O₂ 393.11 Chlorophenyl, triazole, naphthalene HRMS [M+H]+: 393.1112; IR: 785 cm⁻¹ (–C–Cl)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide C₁₉H₂₄Cl₂N₄O₄S 475.39 Dichloropyridazinone, azepane sulfonamide LCMS: m/z 475.1 [M+H]+; 1H NMR: δ 8.61 (s, Ar–H)
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (5a-j derivatives) Variable ~300–400 p-Tolyl, ester groups IR: 1671–1682 cm⁻¹ (C=O); 1H NMR: δ 5.38 (–NCH₂CO–)

Key Observations :

Core Structure Variations: The target compound features a pyridazinone core, similar to compounds in and . However, it lacks the triazole ring seen in and , which may reduce steric hindrance and alter binding kinetics . The sulfone group in the tetrahydrothiophene ring distinguishes it from analogues with simpler aliphatic or aromatic substituents (e.g., chlorophenyl in 6m) .

Electron-withdrawing groups (e.g., –NO₂ in 6b/c, ) increase polarity but may reduce bioavailability compared to the target compound’s balanced sulfone and methyl groups .

Key Observations :

  • The target compound likely employs amide coupling (e.g., acyl chloride + amine), a method with high reproducibility and scalability .
  • Copper-catalyzed cycloaddition () introduces triazole rings efficiently but requires stringent purification .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound notable for its unique structural features, including a tetrahydrothiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Structural Characteristics

The molecular formula of this compound is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S with a molecular weight of approximately 393.5 g/mol. The presence of sulfur, nitrogen, and oxygen atoms within its framework contributes to its reactivity and biological properties. The structural features that are significant for its biological activity include:

  • Tetrahydrothiophene Ring : This five-membered ring containing sulfur may influence the compound's interaction with biological targets.
  • Acetamide Group : Known for its role in enhancing bioactivity through hydrogen bonding.
  • Pyridazinone Moiety : This structure is often associated with various pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms:

Anticancer Potential

Studies have shown that compounds with similar structures can act as antiproliferative agents. For instance, related compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The mechanism often involves:

  • Inhibition of Tubulin Polymerization : Compounds targeting the colchicine binding site on tubulin can disrupt microtubule dynamics, leading to mitotic catastrophe.

Enzyme Interaction

The compound's structure suggests potential interactions with various enzymes and receptors involved in biochemical pathways relevant to diseases like cancer and inflammation. Specific studies are needed to elucidate binding affinities and mechanisms of action.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

  • Antiproliferative Activity : A series of pyridazinone derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. The most potent compounds exhibited IC50 values in the nanomolar range against MCF-7 cells .
  • Mechanistic Studies : Computational docking studies have indicated favorable binding conformations for these compounds at the colchicine binding site on tubulin, suggesting a dual-targeting strategy could enhance therapeutic efficacy .

Comparative Analysis

To better understand the potential of this compound relative to other similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaBiological Activity
This compoundC19H21N3O5SPotential anticancer agent; enzyme modulation
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamideC22H27NO4SEnhanced lipophilicity; possible anti-inflammatory activity
N-(4-Methoxy-2-nitrophenyl)-2-(3-methylphenoxy)acetamideC18H16N4O5Incorporates nitrophenol functionality; diverse reactivity

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